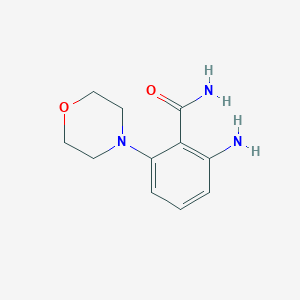

2-Amino-6-(4-morpholinyl)benzamide

Description

2-Amino-6-(4-morpholinyl)benzamide is a benzamide derivative featuring a morpholinyl substituent at the 6-position and an amino group at the 2-position of the benzamide core. Benzamides are widely studied in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes such as kinases and acetyltransferases. The morpholinyl group is known to enhance solubility and improve binding affinity to biological targets, as seen in kinase inhibitors like ZM 447439 .

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

2-amino-6-morpholin-4-ylbenzamide |

InChI |

InChI=1S/C11H15N3O2/c12-8-2-1-3-9(10(8)11(13)15)14-4-6-16-7-5-14/h1-3H,4-7,12H2,(H2,13,15) |

InChI Key |

HSBAHTYFYUQSBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2C(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Morpholinyl-Containing Benzamides

4-Chloro-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride ()

- Structure : Chloro substituent at the 4-position and a morpholinylethyl group.

- Properties: The hydrochloride salt form suggests improved solubility compared to non-ionic benzamides.

- Applications : Likely used in pharmacological studies, though specific activity data is unavailable.

ZM 447439 ()

- Structure : Contains a methoxyquinazolinyl group and a morpholinylpropoxy chain.

- Biological Activity : A well-characterized Aurora kinase inhibitor, highlighting the role of morpholinyl groups in kinase binding .

- Comparison: Unlike 2-Amino-6-(4-morpholinyl)benzamide, ZM 447439 has a bulkier structure, which may influence its selectivity and potency.

Benzamides with Varied Substituents

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

- Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine.

- Physical Properties : Melting point = 90°C; characterized by NMR .

- Comparison : The absence of a morpholinyl group in Rip-B suggests differences in hydrophilicity and target engagement.

2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D, )

- Synthesis : 34% yield using methyl salicylate, indicating lower efficiency than Rip-B.

- Physical Properties : Higher melting point (96°C) due to hydroxyl group .

- Comparison : The hydroxyl substituent may enhance hydrogen bonding but reduce metabolic stability compared to morpholinyl groups.

Tenovin-6 ()

- Structure: Features acetylamino and tert-butyl groups.

- Biological Activity : Elevates p53 expression (10 µM in MCF-7 cells) and exhibits antitumor efficacy in vivo .

PDK1 Inhibitor ()

- Structure: Contains 6-[2-Amino-6-(4-morpholinyl)-4-pyrimidinyl]-1H-indazol-3-amine.

- Activity: Targets phosphoinositide-dependent kinase-1 (PDK1), underscoring the role of morpholinyl groups in kinase inhibition .

Data Table: Key Properties of Analogues

Key Findings and Insights

Synthetic Efficiency : Morpholinyl-containing compounds (e.g., ZM 447439) often require multi-step syntheses, whereas simpler benzamides like Rip-B achieve higher yields .

Physicochemical Properties : Hydrochloride salts () and hydroxyl groups (Rip-D) influence solubility and stability, which are critical for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.